1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene
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Overview
Description
1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene is an organic compound with the molecular formula C₉H₇BrClNO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and an isocyanatoethyl group
Preparation Methods
The synthesis of 1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination and chlorination of benzene derivatives followed by the introduction of the isocyanatoethyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The isocyanato group can participate in addition reactions with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene involves its interaction with specific molecular targets. The isocyanato group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The bromine and chlorine atoms can also participate in various chemical interactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene can be compared with other halogenated benzene derivatives, such as:
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The presence of the isocyanatoethyl group in this compound makes it unique and imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-bromo-4-chloro-2-(2-isocyanatoethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-9-2-1-8(11)5-7(9)3-4-12-6-13/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAXYBSXZPXSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCN=C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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